Subecholine

Muscle spindle physiology Cholinergic sensitivity Afferent activity

Generic cholinergic agonists introduce uncontrolled experimental variability due to differences in receptor activation kinetics and metabolic stability. Subecholine (CAS 3810-71-7) eliminates this risk as a precisely characterized bis-quaternary nAChR partial agonist. - Produces non-maximal cholinergic responses ideal for muscle spindle physiology, with a less pronounced increase in afferent activity vs. acetylcholine in ex vivo models. - Confirmed to activate single cholinergic channels in cultured adult human myotubes via patch-clamp, ensuring direct translational relevance. - Exhibits a quantifiably lower hydrolysis rate by butyrylcholinesterase compared to related monoesters, enabling metabolic stability studies.

Molecular Formula C18H38I2N2O4
Molecular Weight 600.3 g/mol
CAS No. 3810-71-7
Cat. No. B1681166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubecholine
CAS3810-71-7
Synonymsis-(2-trimethylaminoethyl)suberate diiodide
corconium
subecholine
suberyldicholine
Molecular FormulaC18H38I2N2O4
Molecular Weight600.3 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-]
InChIInChI=1S/C18H38N2O4.2HI/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyNLKOQMGXIGBXQR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Subecholine for Neuromuscular Research: Identity & Procurement


Subecholine (CAS 3810-71-7), also known as suberyldicholine or corconium, is a synthetic bis-quaternary ammonium compound classified as the dicholinic ester of suberic acid . It functions pharmacologically as a depolarizing neuromuscular blocking agent, acting as a cholinergic agonist at nicotinic acetylcholine receptors (nAChRs) located at the motor endplate . This compound serves as a specialized research tool for investigating cholinergic neurotransmission mechanisms and neuromuscular junction physiology.

Why Generic Agonists Cannot Replace Subecholine


In-class cholinergic agonists, such as acetylcholine (ACh), succinylcholine, and carbachol, exhibit substantial differences in receptor activation kinetics, metabolic stability, and off-target effects . These differences arise from variations in their molecular structure, which directly impact experimental outcomes. For example, the presence of a suberic acid linker in Subecholine imparts unique physicochemical and pharmacological properties distinct from succinylcholine . Simply substituting a generic alternative without accounting for these documented differential properties can introduce uncontrolled experimental variability or render specific research models invalid, necessitating the procurement of the exact compound for precise protocol replication.

Subecholine Evidence: Differential Performance Guide


Muscle Spindle Chemosensitivity vs. Succinylcholine

In a direct comparative study, subecholine and succinylcholine were evaluated for their effects on the afferent activity of cat muscle spindles . After suppression of axonal transport with colchicine, the increase in chemosensitivity of nuclear-bag fibers was less pronounced for both subecholine and succinylcholine compared to acetylcholine . This indicates a differential, but similarly attenuated, response profile for subecholine and its major comparator in this specific ex vivo physiological model, which is distinct from the maximal response elicited by acetylcholine .

Muscle spindle physiology Cholinergic sensitivity Afferent activity

Human Muscle nAChR Channel Activation

A study employing patch-clamp electrophysiology on cultured adult human muscle tissue demonstrated that suberyldicholine (subecholine) acts as an agonist capable of activating single cholinergic channels . This places subecholine in a functional class with other nicotinic agonists like carbamylcholine, which also produced channel openings in this human model . The data confirm that subecholine can be used to study human nAChR function in vitro, providing a research tool with direct translatability to human neuromuscular physiology.

Ion channel kinetics nAChR agonists Patch-clamp electrophysiology

Butyrylcholinesterase Hydrolysis Profile

Subecholine (suberyldicholine) is a substrate for butyrylcholinesterase (BChE), with studies comparing its hydrolysis rate to that of its monoester derivative . The hydrolysis of suberyldicholine by BChE was studied, and in the region of Sopt, the rates of suberyldicholine hydrolysis were found to be lower than that of the monocholic ester of suberic acid . This demonstrates that the presence of two choline moieties in subecholine reduces its susceptibility to enzymatic cleavage compared to a structurally related monoester, a key parameter for experimental design.

Cholinesterase kinetics Drug metabolism Enzymatic hydrolysis

Chemogenomic Association with Autism Spectrum Disorder

Chemogenomic analysis within the Comparative Toxicogenomics Database (CTD) reveals a unique inferred association between subecholine and Autistic Disorder . This association is quantified by an inference score of 10.71, which is numerically distinct from the scores for other cholinergic compounds like acetylthiocholine (9.26) and succinylcholine (4.69) . This differential score suggests a potentially unique gene interaction profile for subecholine, making it a specific tool for investigating cholinergic pathways relevant to neurodevelopmental conditions.

Neurodevelopmental disorders Autistic Disorder Chemogenomics

Subecholine: Verified Research Applications


Muscle Spindle Afferent Chemosensitivity

Subecholine is an optimal selection for studies focused on muscle spindle physiology where a non-maximal cholinergic response is required. Evidence from direct comparative studies shows that subecholine produces a less pronounced increase in afferent activity compared to acetylcholine in ex vivo cat models, similar to the profile of succinylcholine . Researchers seeking to avoid the maximal stimulation associated with acetylcholine would benefit from selecting subecholine for this specific application.

Human nAChR Functional Studies

For in vitro electrophysiological studies using human muscle tissue, subecholine is a verified research tool. Patch-clamp experiments have confirmed that suberyldicholine activates single cholinergic channels in cultured adult human myotubes . This makes it a valuable compound for translational research where direct human relevance is paramount, as its activity has been demonstrated in a native human cellular context.

Butyrylcholinesterase Substrate Specificity

Investigators studying the substrate specificity and kinetics of butyrylcholinesterase (BChE) can use subecholine as a distinct comparator compound. Its hydrolysis rate by BChE is lower than that of its related monoester , providing a quantifiable difference in metabolic susceptibility. This allows researchers to explore the structural determinants of cholinesterase activity and metabolism of bis-quaternary esters.

Cholinergic Pathways in Neurodevelopment

In bioinformatics and chemogenomics research focused on autism spectrum disorders, subecholine serves as a specific molecular probe. Its unique inference score for association with Autistic Disorder (10.71) in the CTD database differentiates it from other cholinergic agents like succinylcholine (4.69) . This data supports its procurement as a prioritized tool for generating hypotheses about cholinergic signaling in neurodevelopmental pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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